molecular formula C32H26N2O3 B392193 4-(4,7-diethyl-1,3,8-trioxo-5,6-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzonitrile

4-(4,7-diethyl-1,3,8-trioxo-5,6-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzonitrile

Cat. No.: B392193
M. Wt: 486.6g/mol
InChI Key: LNJAXPFFMNHUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,7-diethyl-1,3,8-trioxo-5,6-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzonitrile is a complex organic compound with a unique tricyclic structure It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,7-diethyl-1,3,8-trioxo-5,6-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzonitrile involves multiple steps, starting with the preparation of the core tricyclic structure. The process typically includes:

    Formation of the Tricyclic Core: This step involves the cyclization of precursor molecules under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

    Functional Group Addition:

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

4-(4,7-diethyl-1,3,8-trioxo-5,6-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4,7-diethyl-1,3,8-trioxo-5,6-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of 4-(4,7-diethyl-1,3,8-trioxo-5,6-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular functions, contributing to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-[8,9-bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid
  • 4-[1,7-bis(4-chlorophenyl)-3,5,10-trioxo-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzonitrile

Uniqueness

Compared to similar compounds, 4-(4,7-diethyl-1,3,8-trioxo-5,6-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzonitrile stands out due to its specific functional groups and structural configuration

Properties

Molecular Formula

C32H26N2O3

Molecular Weight

486.6g/mol

IUPAC Name

4-(1,7-diethyl-3,5,10-trioxo-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzonitrile

InChI

InChI=1S/C32H26N2O3/c1-3-31-24(21-11-7-5-8-12-21)25(22-13-9-6-10-14-22)32(4-2,30(31)37)27-26(31)28(35)34(29(27)36)23-17-15-20(19-33)16-18-23/h5-18,26-27H,3-4H2,1-2H3

InChI Key

LNJAXPFFMNHUMP-UHFFFAOYSA-N

SMILES

CCC12C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C#N)C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)CC

Canonical SMILES

CCC12C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C#N)C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)CC

Origin of Product

United States

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